Structural Differentiation: 5-Chloro Substitution on the Thiophene Ring vs. Dechlorinated Analog
The target compound bears a chlorine atom at the 5-position of the thiophene-2-sulfonamide scaffold. The nearest commercially catalogued analog—N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide—lacks this halogen, substituting instead with a hydrogen atom. This difference increases the molecular weight from 288.39 Da (dechlorinated analog, estimated from C₁₀H₁₂N₂O₂S₃) to 322.84 Da (target) and introduces a polarizable halogen capable of halogen bonding, altered electronic distribution, and modified lipophilicity . In the structurally related 5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide series, this 5-chlorothiophene motif is associated with measurable cytotoxicity across MCF-7, A549, and HeLa cell lines (IC₅₀ range: 20–30 µM), though direct comparative data against the dechlorinated congener remain unpublished .
| Evidence Dimension | Molecular weight and halogen substitution |
|---|---|
| Target Compound Data | MW: 322.84 Da; 5-chloro substituent present; Molecular Formula: C₁₀H₁₁ClN₂O₂S₃ |
| Comparator Or Baseline | N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide (dechlorinated analog): MW ~288.39 Da (estimated from C₁₀H₁₂N₂O₂S₃); hydrogen at 5-position |
| Quantified Difference | ΔMW ≈ +34.45 Da; addition of one chlorine atom (Δmass = 35.45 Da) replacing hydrogen; increased halogen bond donor potential; cLogP estimated increase of ~0.5–0.8 log units based on the Hansch π constant for aromatic Cl (+0.71) [1] |
| Conditions | Structural comparison based on molecular formula and vendor-reported data; no co-assayed experimental data available |
Why This Matters
The chlorine substituent is a well-established pharmacophoric element in antineoplastic sulfonamide chemotypes (ref. US 7084170 B2), and its presence vs. absence can determine target engagement; procurement of the chlorinated vs. non-chlorinated analog should align with the specific SAR hypothesis being tested.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC, 1995. Aromatic Cl π constant: +0.71. View Source
